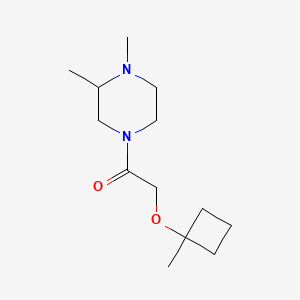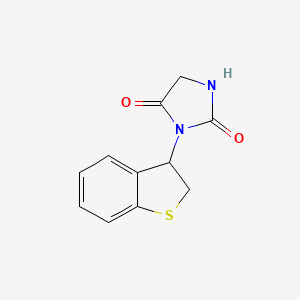
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione, also known as MPID, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including its potential as a therapeutic agent for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are known to play a role in pain and inflammation. By inhibiting COX-2, 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which play a role in the inflammatory response. It has also been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that is responsible for the production of nitric oxide, which is known to play a role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione for lab experiments is its high potency, which allows for the use of lower concentrations in experiments. This can be beneficial in reducing the potential for side effects and improving the accuracy of the results. However, one of the main limitations of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione is its relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions that could be explored in the study of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. One potential area of research is the development of more potent and selective COX-2 inhibitors based on the structure of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione. Another potential area of research is the study of the long-term effects of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione on various physiological systems, including the cardiovascular, renal, and gastrointestinal systems. Additionally, the potential use of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a therapeutic agent for the treatment of various diseases, such as cancer and Alzheimer's disease, could be explored in future studies.
Métodos De Síntesis
The synthesis of 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione involves the reaction of 2-methyl-4-propan-2-yloxyaniline with ethyl glycinate in the presence of acetic acid. The resulting product is then treated with hydrochloric acid to yield 1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione as a white crystalline solid.
Aplicaciones Científicas De Investigación
1-Methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent for the treatment of various diseases. It has been shown to have both anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
1-methyl-3-(2-methyl-4-propan-2-yloxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9(2)19-11-5-6-12(10(3)7-11)16-13(17)8-15(4)14(16)18/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSLRMFWDMATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)N2C(=O)CN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-(1-methylcyclopropyl)ethyl]cyclopropanesulfonamide](/img/structure/B7360448.png)

![(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)-(1,3-oxazol-4-yl)methanone](/img/structure/B7360460.png)
![[3-[(6,6-Difluoro-2-azaspiro[3.3]heptan-2-yl)methyl]oxetan-3-yl]methanol](/img/structure/B7360469.png)
![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)


![2-[3-(2,5-Dichlorophenyl)pyrazol-1-yl]ethanol](/img/structure/B7360490.png)
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
![3-Ethyl-5-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7360513.png)
![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)


![3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)